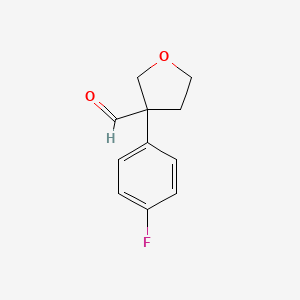

3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₁H₁₁FO₂ and exhibits a molecular weight of 194.20 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1060817-44-8, which serves as its unique chemical identifier in scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 3-(4-fluorophenyl)oxolane-3-carbaldehyde. The systematic naming reflects the core structural elements: the oxolane ring representing the tetrahydrofuran moiety, the para-fluorophenyl substituent, and the aldehyde functional group positioned at the tertiary carbon.

The compound exhibits several synonymous designations within chemical literature and databases. These alternative names include 3-Furancarboxaldehyde, 3-(4-fluorophenyl)tetrahydro- and 3-(4-fluorophenyl)tetrahydro-3-furancarboxaldehyde. The International Chemical Identifier key for this compound is FMKGNBPMWWCKQY-UHFFFAOYSA-N, while its Simplified Molecular Input Line Entry System representation is recorded as C1COCC1(C=O)C2=CC=C(C=C2)F. These standardized representations facilitate accurate identification and communication within the global scientific community.

Historical Context and Discovery

The creation and characterization of this compound occurred within the context of expanding research into fluorinated organic compounds and heterocyclic chemistry. The compound was first documented in chemical databases in 2010, with subsequent modifications to its record occurring as recently as 2025. This timeline reflects the ongoing interest in organofluorine chemistry that has intensified over the past several decades, particularly in pharmaceutical and materials science applications.

The development of synthetic methodologies for accessing tetrahydrofuran-containing compounds has been driven by the recognition of their importance in natural product chemistry and drug discovery. Research has demonstrated that tetrahydrofuran rings are prevalent structural motifs in marine-derived natural products, where they often contribute to significant biological activities. These compounds have shown promise as potential leads for novel antibiotics, antikinetoplastid drugs, amoebicidal substances, and anticancer drugs. The incorporation of fluorine atoms into organic molecules has become increasingly important in medicinal chemistry, as fluorination can enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity.

The synthesis of this compound typically involves several synthetic steps that highlight the complexity involved in constructing this particular molecular architecture. The compound represents a convergence of synthetic strategies for both tetrahydrofuran ring formation and fluoroaromatic chemistry, demonstrating the sophistication of modern organic synthesis in creating structurally diverse chemical entities.

Structural Significance of the Tetrahydrofuran and Fluorophenyl Moieties

The tetrahydrofuran ring system within this compound contributes significantly to the compound's overall chemical behavior and potential biological activity. Tetrahydrofuran motifs are recognized as particularly important structural elements in marine natural products, where they frequently appear in compounds exhibiting complex structures and interesting biological activities. The five-membered oxygen-containing heterocycle provides conformational rigidity while maintaining sufficient flexibility for molecular recognition processes.

The tetrahydrofuran ring in this compound adopts a specific three-dimensional arrangement that influences both its chemical reactivity and potential intermolecular interactions. The oxygen atom within the ring can serve as a hydrogen bond acceptor, potentially facilitating interactions with biological targets or other molecules in synthetic transformations. The saturated nature of the tetrahydrofuran ring distinguishes it from its aromatic furan counterpart, providing different electronic properties and reactivity patterns.

The para-fluorophenyl substituent introduces unique electronic and steric characteristics to the molecular framework. The fluorine atom, positioned at the para position relative to the attachment point on the benzene ring, exerts both inductive and resonance effects that influence the electron distribution throughout the aromatic system. This fluorination enhances the compound's lipophilicity and may influence its biological activity, making it of particular interest in medicinal chemistry applications. The presence of the fluorine atom can also affect the compound's metabolic stability and pharmacokinetic properties.

| Structural Component | Electronic Effect | Chemical Significance |

|---|---|---|

| Tetrahydrofuran Ring | Electron-donating oxygen | Provides hydrogen bonding capability and conformational constraint |

| Para-Fluorophenyl Group | Electron-withdrawing fluorine | Enhances lipophilicity and metabolic stability |

| Aldehyde Functional Group | Electrophilic carbon center | Enables nucleophilic addition reactions and condensation chemistry |

The aldehyde functional group positioned at the tertiary carbon of the tetrahydrofuran ring represents a highly reactive electrophilic center that enables diverse chemical transformations. This reactivity allows for further derivatization and potential applications in organic synthesis. The aldehyde group can undergo aldol condensation reactions, suggesting potential roles in altering cellular metabolism and function when the compound interacts with biological systems. The combination of the aldehyde functionality with the tetrahydrofuran ring creates opportunities for intramolecular cyclization reactions and other sophisticated synthetic manipulations.

The overall molecular architecture of this compound represents a sophisticated example of modern synthetic organic chemistry, where multiple functional groups and structural motifs are combined to create compounds with unique properties and potential applications. The interplay between the tetrahydrofuran ring, fluorophenyl substituent, and aldehyde group creates a molecule that exhibits both structural complexity and functional versatility, making it an important target for synthetic chemists and a valuable tool for investigating structure-activity relationships in chemical biology.

Properties

IUPAC Name |

3-(4-fluorophenyl)oxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKGNBPMWWCKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228850 | |

| Record name | 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-44-8 | |

| Record name | 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation and Cyclization Approach

Overview:

This method involves the catalytic hydrogenation of suitable precursors, such as aromatic esters or aldehydes, followed by cyclization to form the tetrahydrofuran ring with the fluorophenyl substituent.

Catalyst Selection:

Palladium-based catalysts, such as palladium carbon (Pd/C), palladium chloride, or palladium nitrate, are employed due to their high activity in hydrogenation reactions. These catalysts facilitate the reduction of aromatic compounds and promote ring formation.Reaction Conditions:

The process typically occurs in a solvent such as ethanol, methanol, or tetrahydrofuran (THF), heated to 40–90°C under a hydrogen atmosphere. The hydrogen pressure is maintained to ensure complete reduction.-

- Dissolution of aromatic ester or aldehyde precursor in the solvent.

- Addition of the palladium catalyst.

- Hydrogenation under controlled pressure and temperature.

- Cyclization occurs concomitantly or subsequently, forming the tetrahydrofuran ring with the fluorophenyl group attached.

Research Findings:

Studies indicate that palladium-catalyzed hydrogenation effectively converts aromatic esters or aldehydes into tetrahydrofuran derivatives with high selectivity, minimizing by-products. This method is scalable and environmentally benign, especially when using recyclable catalysts.

Acid-Catalyzed Cyclization of Precursors

Overview:

An alternative approach involves acid-catalyzed cyclization of suitable intermediates, such as α,β-unsaturated esters or aldehydes, to form the tetrahydrofuran ring.

Catalysts:

Heteropoly acids (e.g., phosphomolybdic acid, tungstic acid) and Lewis acids (e.g., zinc chloride, ferric chloride) are employed to activate the precursor molecules.Reaction Conditions:

Reactions are conducted in solvents like acetic acid, ethanol, or pyridine at 40–90°C. The acid catalysts facilitate intramolecular cyclization by protonating oxygen or carbonyl groups, promoting ring closure.-

- Mixing of the precursor (e.g., fluorophenyl ester or aldehyde) with acid catalyst in the solvent.

- Heating under reflux with stirring for several hours.

- Post-reaction workup involves extraction with organic solvents such as chloroform or ethyl acetate.

Research Findings:

This method offers high regioselectivity and yields, with the advantage of milder conditions. The acid catalysts are reusable and environmentally friendly, aligning with green chemistry principles.

Multi-Step Synthesis via Intermediate Formation

Overview:

A more complex, multi-step strategy involves initial synthesis of intermediate compounds such as furfural derivatives, followed by functionalization and ring closure.

Step 1: Synthesis of furfural derivatives from biomass or carbohydrate sources, often via dehydration of pentoses in acid media.

Step 2: Introduction of the fluorophenyl group through electrophilic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Step 3: Cyclization of the intermediate to form the tetrahydrofuran ring, often under acid catalysis or hydrogenation conditions.

Research Findings:

While more elaborate, this approach allows for precise functionalization and diversification of the molecular structure, enabling tailored derivatives. It is suitable for producing high-purity compounds but involves more steps and reagents.

Data Table Summarizing Preparation Methods

Notes on Research Findings

- Catalyst Recyclability: Palladium catalysts can be recovered and reused, reducing costs and environmental impact.

- Reaction Optimization: Temperature, pressure, and catalyst loading are critical parameters influencing yield and selectivity.

- Environmental Considerations: Use of green solvents and recyclable catalysts aligns with sustainable chemistry practices.

- Scale-Up Potential: Both catalytic hydrogenation and acid-catalyzed cyclization are amenable to industrial-scale production.

Biological Activity

3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.20 g/mol |

| Log P (Octanol/Water) | 2.45 |

| Solubility in Water | Low |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is significant in drug metabolism.

- Receptor Interaction : It may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against clinical isolates of Escherichia coli and Staphylococcus aureus. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 125 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

These findings suggest that the compound could be a potential candidate for treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Research

A significant study focused on its effects on HeLa cells (cervical cancer). The results are as follows:

| Concentration (µM) | Cell Viability (%) after 48 hours |

|---|---|

| 10 | 70 |

| 20 | 50 |

| 30 | 30 |

At concentrations above 10 µM, there was a notable reduction in cell viability, indicating its potential as an anticancer agent.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial : Effective against pathogenic bacteria with promising MIC values.

- Anticancer : Induces apoptosis in cancer cell lines, demonstrating significant cytotoxicity at higher concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution

The position of fluorine substitution on the phenyl ring significantly influences electronic and steric properties. For example:

- 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde (QC-0744, CAS: 1060817-40-4) is a positional isomer with fluorine at the meta position of the phenyl ring .

| Compound | Fluorine Position | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde | para | C₁₁H₁₁FO₂ | 194.2 | 95% |

| 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde | meta | C₁₁H₁₁FO₂ | 194.2 | 95% |

Structural Planarity and Conformational Flexibility

Crystallographic studies of pyrazole derivatives reveal that dihedral angles between aromatic rings influence molecular interactions:

- Pyrazole derivatives with para-fluorophenyl groups exhibit dihedral angles of 4.64–10.53° , indicating near-planar conformations .

While structural data for this compound is unavailable, analogous compounds suggest that planarity may enhance binding to flat enzymatic pockets or improve stacking interactions in crystal lattices.

Pharmaceutical Relevance of Fluorophenyl Motifs

The 4-fluorophenyl group is a common pharmacophore in drugs such as ezetimibe (ZETIA®), where it enhances metabolic stability and target affinity .

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)tetrahydro-3-furancarbaldehyde?

The compound can be synthesized via functionalization of tetrahydrofuran derivatives or through multi-step reactions involving fluorophenyl precursors. For example, analogous methods for structurally similar aldehydes involve nucleophilic substitution, Friedel-Crafts alkylation, or aldol condensation. Key steps include introducing the 4-fluorophenyl group to the tetrahydrofuran scaffold and subsequent oxidation to the aldehyde functionality. Reaction optimization often requires temperature control (e.g., cryogenic conditions for sensitive intermediates) and catalysts like Lewis acids (e.g., AlCl₃) .

Q. How is the compound characterized structurally in academic research?

Structural confirmation typically employs:

- NMR spectroscopy : ¹H/¹³C NMR to identify the aldehyde proton (δ ~9-10 ppm) and fluorophenyl aromatic signals.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refinement .

Q. What are the preliminary biological interactions reported for this compound?

While direct studies on this compound are limited, structurally related aldehydes (e.g., 3-chloro-3-(4-fluorophenyl)acrylaldehyde) show interactions with enzymes or proteins via their aldehyde group. These interactions may involve covalent bonding to nucleophilic residues (e.g., cysteine or lysine), leading to inhibition or modulation of activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and SCXRD (solid state) data may arise from conformational flexibility or crystal-packing effects. To address this:

- Compare computational models (DFT-optimized geometries) with experimental data.

- Perform variable-temperature NMR to probe dynamic behavior.

- Use complementary techniques like IR spectroscopy or Raman microscopy to cross-validate functional groups .

Q. What advanced strategies optimize the enantiomeric purity of this compound?

Enantioselective synthesis can be achieved via:

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing fluorine atom at the para position enhances the electrophilicity of the aldehyde group, favoring nucleophilic attack (e.g., Grignard additions or hydride reductions). Computational studies (e.g., DFT calculations) can quantify this effect by analyzing LUMO localization at the aldehyde carbon .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Challenges include low melting points, polymorphism, or solvent inclusion. Strategies:

- Screen solvent systems (e.g., toluene/hexane mixtures) for slow evaporation.

- Use seeding techniques with pre-formed microcrystals.

- Employ anti-solvent diffusion (e.g., adding ethanol to a dichloromethane solution). Successful crystallization enables Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O/F contacts) .

Methodological Recommendations

- For Structural Analysis : Prioritize SCXRD with SHELX refinement for unambiguous confirmation .

- For Biological Studies : Use proteomic profiling (e.g., activity-based protein profiling, ABPP) to identify target proteins .

- For Synthesis : Screen fluorinated analogs to explore electronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.